molecular formula C11H13BrF3NO3S B1294258 2-bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide CAS No. 957062-76-9

2-bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B1294258
CAS No.: 957062-76-9
M. Wt: 376.19 g/mol
InChI Key: RJZRYTZXGFVGDS-UHFFFAOYSA-N
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Description

2-Bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide (CAS: 957062-76-9, molecular formula: C₁₁H₁₃BrF₃NO₃S) is a sulfonamide derivative characterized by a bromine atom at the 2-position, a butyl chain attached to the sulfonamide nitrogen, and a trifluoromethoxy group at the 4-position of the benzene ring . The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the bromine atom may influence electronic properties and reactivity.

Properties

IUPAC Name

2-bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3NO3S/c1-2-3-6-16-20(17,18)10-5-4-8(7-9(10)12)19-11(13,14)15/h4-5,7,16H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZRYTZXGFVGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=C(C=C(C=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650466
Record name 2-Bromo-N-butyl-4-(trifluoromethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-76-9
Record name 2-Bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-butyl-4-(trifluoromethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonamidation

This step can be achieved by reacting a suitable aromatic compound with a sulfonamide reagent such as chlorosulfonic acid or a sulfonyl chloride. The reaction typically occurs under controlled conditions to ensure proper formation of the sulfonamide linkage.

Bromination

The bromination of the aromatic ring is crucial for introducing the bromine atom at the desired position (in this case, the 2-position). Electrophilic aromatic substitution is commonly employed, often using bromine in an inert solvent like acetic acid at low temperatures (0–5°C) to minimize side reactions and control regioselectivity.

Butylation

The final step involves attaching the butyl group to the nitrogen atom of the sulfonamide. This is typically carried out using butyl bromide in the presence of a base such as sodium hydride or potassium carbonate, facilitating an alkylation reaction that yields 2-bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide.

Reaction Conditions and Optimization

To optimize yield and purity, various parameters such as temperature, solvent choice, and reaction time must be carefully controlled. For example:

  • Temperature : Keeping reactions at lower temperatures during bromination helps reduce unwanted side reactions.

  • Solvents : Using solvents like dichloromethane or tetrahydrofuran can enhance solubility and reaction rates.

  • Monitoring : Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are essential for monitoring reaction progress and ensuring product purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

  • Continuous Flow Reactors : These systems allow for more efficient mixing and heat transfer, resulting in higher yields.

  • Automated Systems : Automation can enhance reproducibility and reduce human error during synthesis.

  • Quality Control Measures : Rigorous testing for purity and structural integrity using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is critical in industrial processes.

Comparative Analysis of Similar Compounds

The following table summarizes some related compounds that share structural similarities with this compound:

Compound Name Molecular Formula Key Features
2-Bromo-4-(trifluoromethyl)benzenesulfonamide C₇H₅BrF₃NO₂S Contains a trifluoromethyl group; used in pharmaceuticals.
2-Bromo-N-butyl-4-(trifluoromethyl)benzenesulfonamide C₈H₈BrF₃NO₂S Similar structure but lacks the methoxy group; also used in drug development.
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride C₇H₄BrF₃ClO₂S Contains a sulfonyl chloride instead of a sulfonamide; useful in substitution reactions.

Scientific Research Applications

2-Bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

    Industry: The compound can be used in the development of agrochemicals and

Biological Activity

2-Bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₄BrF₃N₁O₂S
  • CAS Number : 957062-76-9

The mechanism of action for this compound is primarily linked to its role as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are known to alter the acetylation status of histones, leading to changes in gene expression that can induce cell cycle arrest, differentiation, or apoptosis in cancer cells .

Target Enzymes

  • Histone Deacetylases (HDACs) : These enzymes are crucial for the regulation of gene expression. Inhibition leads to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes.
  • Cyclin-dependent Kinases (CDKs) : The compound may also inhibit CDKs, which are essential for cell cycle progression.

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer activity. Its effects include:

  • Induction of apoptosis in various cancer cell lines.
  • Inhibition of cell proliferation by modulating signaling pathways associated with cancer growth.

Case Studies

  • Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a reduction in cell viability and induction of apoptosis. The compound showed an IC50 value indicating effective inhibition at low concentrations .
  • Animal Models : In vivo experiments using xenograft models have indicated that the compound can significantly reduce tumor size without notable toxicity, suggesting a favorable therapeutic window for further development .

Biochemical Pathways

The compound's interaction with various biochemical pathways is critical for its biological activity:

  • Apoptosis Pathway : It has been observed to enhance the activation of caspases (caspase-3), which play a vital role in the apoptotic process .
  • Inflammatory Response : The compound may modulate inflammatory pathways by inhibiting COX enzymes, thereby reducing inflammation associated with cancer progression .

Data Tables

Biological ActivityMechanismIC50 Value
Anticancer ActivityHDAC Inhibition10 µM (in vitro)
Apoptosis InductionCaspase Activation5 µM (in vitro)
Anti-inflammatoryCOX Inhibition20 µM (in vitro)

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 2-bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide with structurally related sulfonamides, focusing on substituent effects, synthetic methods, and physicochemical properties.

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Weight (g/mol) Key Features
This compound -Br (C2), -O-CF₃ (C4), -N-butyl 392.19 High lipophilicity due to trifluoromethoxy and butyl groups; bromine enhances potential for nucleophilic substitution .
4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(2,4-dimethoxybenzyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide -Cl (C3), -O-CF₃ (C4), thiadiazole 648.09 Chlorine and thiadiazole moieties may improve target binding; dimethoxybenzyl enhances solubility .
N-Cyclobutyl-N-((2,2-dimethyl-2H-chromen-6-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide (5c) Cyclobutyl, chromenylmethyl 477.08 Chromenyl group introduces planar aromaticity, potentially enhancing π-π stacking interactions; cyclobutyl increases steric bulk .
N-(Adamantan-1-yl)carbamothioyl)-4-(trifluoromethoxy)benzenesulfonamide (14a) Adamantyl, carbamothioyl 520.09 Adamantane improves metabolic stability; thioamide functionality may alter enzyme inhibition profiles .

Analytical Data Comparison

Parameter This compound N-Cyclobutyl-chromenylmethyl analogue (5c) Adamantyl derivative (14a)
¹³C NMR (CDCl₃) Not reported δ 132.2 (aromatic), 76.3 (chromenyl O-CH₃), 15.0 (CH₃) δ 174.0 (C=S), 26.4 (adamantyl CH₂)
HRMS Accuracy (ppm) Not reported 0.3 (calculated vs. observed) 0.2 (calculated vs. observed)
Yield Not reported 48% 68%

Key Challenges and Opportunities

  • Synthetic Challenges : The bromine atom in this compound may complicate regioselective reactions, as seen in analogues requiring careful optimization of coupling conditions .
  • Metabolic Stability : The trifluoromethoxy group likely improves resistance to oxidative metabolism compared to methoxy or hydroxyl groups in analogues like 5j .
  • Solubility vs. Lipophilicity : The butyl chain may reduce aqueous solubility relative to more polar derivatives (e.g., dimethoxybenzyl-containing compounds) but could enhance blood-brain barrier penetration .

Q & A

Q. What are the recommended synthetic routes for 2-bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves sulfonylation of a brominated aromatic precursor followed by N-alkylation. Key steps include:

  • Sulfonylation: React 4-(trifluoromethoxy)benzenesulfonyl chloride with a brominated aromatic amine under basic conditions (e.g., pyridine or Et3_3N) in anhydrous dichloromethane at 0–5°C .
  • N-Butylation: Use n-butyl bromide with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a polar aprotic solvent (DMF or acetonitrile) at 60–80°C .

Optimization Strategies:

  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry (1.2–1.5 equivalents of alkylating agent) to minimize side products.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Table 1: Reaction Conditions and Yields from Analogous Syntheses

StepSolventCatalystTemp (°C)Yield (%)Reference
SulfonylationDCMPyridine0–575–85
N-ButylationDMFTBAB60–8065–72

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

  • 1^1H/13^{13}C NMR:
    • Aromatic protons: δ 7.2–8.1 ppm (split due to bromine and trifluoromethoxy substituents).
    • Butyl chain: δ 0.9–1.6 ppm (CH3_3, CH2_2 groups).
    • Trifluoromethoxy group: δ ~4.5 ppm (split by 19^{19}F coupling) .
  • IR Spectroscopy:
    • S=O stretching at 1150–1250 cm1^{-1}.
    • C-F stretches at 1100–1200 cm1^{-1} .
  • Mass Spectrometry (HRMS):
    • Molecular ion peak at m/z 387.98 (C11_{11}H12_{12}BrF3_3NO3_3S+^+) .

Validation:

  • Cross-reference with X-ray crystallography data (if available) for structural confirmation .

Q. What crystallization conditions have been reported for similar sulfonamide derivatives, and how can these inform purification strategies?

Methodological Answer: Crystallization of brominated sulfonamides often requires:

  • Solvent Systems: Ethanol/water (7:3 v/v) or acetone/hexane mixtures.
  • Temperature Gradients: Slow cooling from 60°C to room temperature to enhance crystal growth .

Key Parameters:

  • Supramolecular interactions (e.g., hydrogen bonding between sulfonamide NH and electron-withdrawing groups) stabilize crystal packing .

Table 2: Crystallization Parameters for Analogous Compounds

CompoundSolventTemp Range (°C)Crystal SystemReference
N-(2-Bromophenyl) derivativeEthanol/water60→25Monoclinic
Morpholinyl-sulfonamideAcetone/hexane50→20Triclinic

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities between similar brominated sulfonamides?

Methodological Answer:

  • Comparative Assays: Standardize bioactivity tests (e.g., enzyme inhibition IC50_{50}) under identical conditions (pH, temp, substrate concentration) .
  • Structural Analysis: Use X-ray crystallography or DFT calculations to correlate substituent effects (e.g., bromine position) with activity .
  • Meta-Analysis: Statistically evaluate literature data to identify confounding variables (e.g., assay type, cell lines) .

Q. What computational approaches are suitable for modeling the electronic effects of substituents on this compound's reactivity?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate electrostatic potential maps to visualize electron-deficient regions (e.g., near Br and CF3_3O groups).
    • Optimize geometry at the B3LYP/6-311+G(d,p) level .
  • Molecular Dynamics (MD):
    • Simulate solvation effects in water/DMSO to predict nucleophilic attack sites .

Software Tools:

  • Gaussian 16 (DFT), GROMACS (MD) .

Q. What strategies exist for designing derivatives with enhanced target selectivity while maintaining sulfonamide pharmacophore integrity?

Methodological Answer:

  • Bioisosteric Replacement: Substitute Br with Cl or CF3_3 to modulate steric/electronic profiles without disrupting sulfonamide binding .
  • Side-Chain Optimization: Introduce polar groups (e.g., hydroxyl, morpholine) on the butyl chain to enhance solubility and target interactions .
  • Pharmacophore Modeling: Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (sulfonyl O) and hydrophobic regions (aromatic ring) .

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